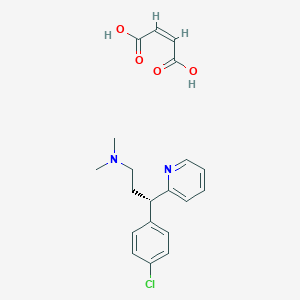

Dexchlorpheniramine maleate

概要

説明

Dexchlorpheniramine maleate is a first-generation antihistamine used to treat allergic and vasomotor rhinitis, allergic conjunctivitis, and mild urticaria and angioedema . It is the S-enantiomer of chlorpheniramine, which means it is more pharmacologically active and potent than the racemic mixture .

準備方法

Synthetic Routes and Reaction Conditions

Dexchlorpheniramine maleate can be synthesized through a series of chemical reactions involving the starting material chlorpheniramine. The synthesis involves the resolution of the racemic mixture of chlorpheniramine to obtain the S-enantiomer, followed by the formation of the maleate salt .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale resolution processes to separate the S-enantiomer from the racemic mixture. This is followed by the reaction with maleic acid to form the maleate salt .

化学反応の分析

Types of Reactions

Dexchlorpheniramine maleate undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce ketones or carboxylic acids, while reduction may produce alcohols .

科学的研究の応用

Clinical Applications

1. Allergy Treatment

- Seasonal and Perennial Allergic Rhinitis : Dexchlorpheniramine maleate is effective in managing symptoms of both seasonal and perennial allergic rhinitis. Studies have shown that it significantly reduces nasal congestion, sneezing, and itching compared to other antihistamines like terfenadine .

- Allergic Conjunctivitis : The compound is also utilized in treating allergic conjunctivitis caused by inhalant allergens or food allergies .

2. Dermatological Uses

- Management of Urticaria and Angioedema : this compound is employed to alleviate mild skin reactions such as hives and angioedema. Its antipruritic properties help in reducing itchiness associated with these conditions .

- Adjunctive Therapy for Anaphylactic Reactions : The drug is used as part of a comprehensive treatment plan for severe allergic reactions, providing symptomatic relief alongside other medications like epinephrine .

Pharmacological Research Applications

1. Toxicity Studies

- Research has assessed the cytotoxicity and genotoxicity of this compound in various models. One study demonstrated that it did not exhibit significant toxicity in human peripheral blood mononuclear cells at therapeutic concentrations, although it showed some lymphotoxic effects at higher doses . This highlights the need for careful dosage consideration in clinical settings.

2. Skin Irritation Potential

- Investigations into the skin irritation potential of this compound have shown it to be well-tolerated in formulations used for dermatological applications. A study involving human volunteers found no significant irritation when applied topically, supporting its use in sensitive skin formulations .

Case Studies and Clinical Trials

作用機序

Dexchlorpheniramine maleate exerts its effects by competing with histamine for H1-receptor sites on effector cells in the gastrointestinal tract, blood vessels, and respiratory tract . By blocking these receptors, it prevents the actions of histamine, such as bronchoconstriction, vasodilation, increased capillary permeability, and gastrointestinal smooth muscle spasms .

類似化合物との比較

Similar Compounds

Chlorpheniramine maleate: The racemic mixture of chlorpheniramine, which is less potent than dexchlorpheniramine maleate.

Brompheniramine maleate: Another first-generation antihistamine with similar uses but different chemical structure.

Pheniramine maleate: A first-generation antihistamine with similar uses but different chemical structure.

Uniqueness

This compound is unique due to its higher potency and pharmacological activity compared to the racemic mixture of chlorpheniramine. This makes it more effective in smaller doses, reducing the risk of side effects .

生物活性

Dexchlorpheniramine maleate is a first-generation antihistamine primarily used to alleviate symptoms associated with allergic conditions such as rhinitis and conjunctivitis. This compound is the S-enantiomer of chlorpheniramine, exhibiting enhanced pharmacological activity compared to its racemic counterpart. This article delves into the biological activity of this compound, focusing on its pharmacological mechanisms, clinical efficacy, safety profile, and relevant research findings.

Pharmacological Mechanisms

This compound functions as an H1 receptor antagonist , competing with histamine for binding sites on H1 receptors located in various tissues, including the gastrointestinal tract, blood vessels, and respiratory tract. This competitive antagonism leads to a reduction in the effects of histamine, such as vasodilation and increased vascular permeability, which are responsible for allergic symptoms .

Key Pharmacokinetic Properties:

- Absorption: Oral bioavailability in rats is approximately 40.5% .

- Volume of Distribution: 321 L .

- Protein Binding: About 38% total plasma protein binding; 20% to albumin and 23% to alpha-1 glycoprotein .

- Metabolism: Primarily metabolized in the liver via CYP2D6, with minor pathways involving CYP3A4 and CYP2C11 .

- Half-life: Approximately 20-30 hours in humans .

- Route of Elimination: Mainly renal excretion .

Clinical Efficacy

Several studies have evaluated the effectiveness of this compound in treating allergic conditions:

-

Comparative Efficacy Study:

A double-blind study involving 61 adult patients with grass pollen allergy compared this compound (6 mg twice daily) with budesonide nasal spray (200 µg twice daily). Results indicated that while budesonide significantly reduced nasal blockage (P < 0.05), dexchlorpheniramine was effective in controlling sneezing and other symptoms without significant differences in overall symptom relief between the two treatments . -

Cytotoxicity and Genotoxicity Assessment:

Research assessing the cytotoxicity and genotoxicity of this compound revealed no significant adverse effects on human peripheral blood mononuclear cells (PBMCs). The study reported approximately 98% cellular viability across all tested concentrations, indicating a favorable safety profile regarding DNA integrity and cellular health .

Safety Profile

While generally well-tolerated, this compound can cause side effects, particularly sedation due to its central nervous system penetration. A notable study highlighted that drowsiness was more prevalent during the initial week of treatment but diminished over time. Other side effects include dry mouth and potential anticholinergic effects due to its structural similarity to anticholinergic agents .

Adverse Effects Summary:

| Adverse Effect | Frequency | Notes |

|---|---|---|

| Drowsiness | Common | More pronounced in early treatment |

| Dry Mouth | Common | Related to anticholinergic properties |

| Gastrointestinal Distress | Rare | Occasional nausea or gastrointestinal discomfort |

Case Studies

In a case report involving a patient with hypersensitivity reactions to chlorpheniramine maleate, it was noted that such reactions are rare but can occur. The patient exhibited urticaria following medication intake, underscoring the importance of monitoring for hypersensitivity even with established medications .

特性

IUPAC Name |

(Z)-but-2-enedioic acid;(3S)-3-(4-chlorophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19ClN2.C4H4O4/c1-19(2)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13;5-3(6)1-2-4(7)8/h3-9,11,15H,10,12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t15-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBAKFASWICGISY-DASCVMRKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CC[C@@H](C1=CC=C(C=C1)Cl)C2=CC=CC=N2.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001017216 | |

| Record name | (gamma-(4-Chlorophenyl)-pyridine-2-propyl)(dimethyl)ammonium hydrogen (Z)-maleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001017216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Competes with histamine for H1-receptor sites on effector cells in the gastrointestinal tract, blood vessels, and respiratory tract. Dexchlorpheniramine is the predominant active isomer of chlorpheniramine and is approximately twice as active as the racemic compound. | |

| Record name | Dexchlorpheniramine maleate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09555 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

2438-32-6 | |

| Record name | Dexchlorpheniramine maleate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2438-32-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dexchlorpheniramine maleate [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002438326 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dexchlorpheniramine maleate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09555 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (gamma-(4-Chlorophenyl)-pyridine-2-propyl)(dimethyl)ammonium hydrogen (Z)-maleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001017216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DEXCHLORPHENIRAMINE MALEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B10YD955QW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Dexchlorpheniramine maleate is a first-generation H1-receptor antagonist. It competitively binds to the histamine H1 receptor, primarily in the peripheral tissues, preventing the binding of histamine. [] This competitive antagonism inhibits histamine-mediated actions such as bronchoconstriction, vasodilation, and increased capillary permeability, thus alleviating allergic symptoms. []

ANone: While the provided abstracts don't explicitly state the molecular formula and weight, this information can be readily found in publicly available chemical databases. It is crucial to consult these reliable sources for accurate structural data.

A: Research indicates that this compound demonstrates compatibility with various excipients. For instance, studies have explored its incorporation into controlled-release formulations using polymers like hydroxypropyl methylcellulose (HPMC) and Carbopol 934P. [, ] Additionally, studies using Eudragit L30D as an enteric coating for tablets and pellets containing this compound have been conducted. [] These findings highlight the feasibility of formulating this drug with different excipients for desired drug delivery profiles.

ANone: this compound is not known to possess catalytic properties. Its primary function is as a pharmaceutical active ingredient.

ANone: The provided research abstracts do not delve into specific computational chemistry studies or QSAR models developed for this compound.

A: this compound is the dextrorotatory isomer of chlorpheniramine maleate. This chirality is crucial for its specific binding affinity to the H1 receptor. [] Modifications to this chiral center or other key structural features can significantly impact its activity, potency, and selectivity.

A: Research has focused on developing sustained-release formulations of this compound to prolong its therapeutic effect and improve patient compliance. Studies explored incorporating the drug into floating tablets using HPMC and Carbopol 934P to achieve prolonged gastric residence time. [] Furthermore, enteric-coated tablets and pellets utilizing Eudragit L30D have been investigated to protect the drug from degradation in the stomach and target its release in the intestine. []

ANone: The provided abstracts primarily focus on the pharmaceutical and analytical aspects of this compound. Information regarding specific SHE regulations and compliance is not discussed.

A: Studies investigating the pharmacokinetics of oral solutions containing this compound revealed that its plasma concentration curve conforms to a one-compartment model. [] The study observed a linear relationship between the dose and key pharmacokinetic parameters such as Cmax, AUC0-t, and AUC0-∞, suggesting dose-proportional pharmacokinetics within the studied dosage range. []

A: Yes, clinical trials have been conducted to assess the efficacy and safety of this compound in treating seasonal allergic rhinitis. [, ] One study directly compared this compound sustained-release tablets with budesonide nasal spray. While budesonide demonstrated superior efficacy in relieving nasal blockage, this compound was associated with drowsiness, a common side effect of first-generation antihistamines. []

ANone: The concept of resistance is not typically applicable to antihistamines like this compound, as they act by competitively blocking histamine receptors rather than targeting a specific biological pathway.

A: The provided research highlights efforts to optimize drug delivery and potentially enhance targeting through the development of sustained-release formulations. These include floating tablets designed to prolong gastric residence time and enteric-coated formulations aimed at bypassing the acidic environment of the stomach and releasing the drug in the intestine. [, ]

ANone: The research primarily focuses on the pharmaceutical and analytical aspects of this compound, without delving into specific biomarkers or diagnostic applications.

ANone: Several analytical techniques have been utilized to quantify this compound. These include:

- High-Performance Liquid Chromatography (HPLC): HPLC methods have been developed and validated for the simultaneous determination of this compound with other active ingredients in pharmaceutical formulations like syrups. []

- Ultraviolet (UV) Spectrophotometry: UV spectrophotometry, particularly using the multiple wavelength method, has been employed to determine this compound levels in tablet formulations. []

- Liquid Chromatography-Mass Spectrometry (LC-MS): A validated LC-MS method has been developed and successfully applied to analyze this compound in human plasma for clinical studies. []

A: One study evaluated the acute toxicity of various drug formulations, including this compound, on Aliivibrio fischeri, a marine bacterium commonly used in ecotoxicological testing. [] Interestingly, the study revealed that while this compound itself was not toxic, certain formulations containing the drug exhibited toxicity to A. fischeri. [] This highlights the potential contribution of pharmaceutical excipients to the environmental toxicity of drug products.

A: Research utilizing different in vitro dissolution methods demonstrated that the formulation significantly impacts the drug release profile of this compound. For example, enteric-coated pellets exhibited variations in both the onset of release and dissolution rate depending on the coating thickness, while coated tablets primarily showed variations in the onset of release. [] These findings underscore the importance of formulation design in controlling drug release.

A: The provided research abstracts emphasize the importance of method validation for analytical techniques employed to quantify this compound. Studies highlight the validation of HPLC, LC-MS, and UV spectrophotometry methods following regulatory guidelines. [, , ] This rigorous validation ensures the accuracy, precision, and reliability of the analytical data generated for research and quality control purposes.

ANone: Although not explicitly discussed, the emphasis on analytical method validation in the research underscores the importance of quality control and assurance in the development, manufacturing, and distribution of this compound-containing products.

ANone: The provided research primarily focuses on specific aspects of this compound, such as formulation, analytical methods, and some clinical and toxicological data. These abstracts do not offer insights into immunogenicity, drug-transporter interactions, biocompatibility, alternatives, recycling, research infrastructure, or the historical context of the drug.

ANone: The research showcases the interdisciplinary nature of pharmaceutical science. Studies on this compound involve contributions from various disciplines, including:

- Pharmaceutics: Formulation development, drug delivery optimization, and dissolution studies [, , ]

- Analytical Chemistry: Development and validation of analytical methods for drug quantification [, , ]

- Pharmacology: Understanding the drug's mechanism of action, pharmacokinetic profile, and potential drug interactions [, ]

- Clinical Research: Evaluating the drug's efficacy and safety in clinical trials [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。